HIF-PHD-IN-3

Description

BenchChem offers high-quality HIF-PHD-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIF-PHD-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

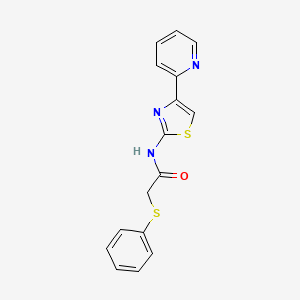

IUPAC Name |

2-phenylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c20-15(11-21-12-6-2-1-3-7-12)19-16-18-14(10-22-16)13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKFKURUDDXFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Case of HIF-PHD-IN-3: An Indirect Modulator of the Hypoxia-Inducible Factor Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HIF-PHD-IN-3, a commercially available compound, is often associated with the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. However, a thorough review of the scientific literature reveals a nuanced reality. While HIF-PHD-IN-3 does induce cellular responses characteristic of HIF pathway activation, compelling evidence for its direct inhibition of PHD enzymes is currently lacking. Instead, the available data points towards an indirect mechanism of action mediated by the induction of Heme Oxygenase-1 (HO-1), a key enzyme with known links to HIF-1α stabilization. This technical guide provides a comprehensive overview of HIF-PHD-IN-3, its known biological activities, and the intricate signaling pathways it modulates. We present the available data, including a plausible synthetic route based on related compounds, and elucidate the critical interplay between HO-1 and the HIF pathway.

Introduction to the HIF-PHD Pathway

The Hypoxia-Inducible Factor (HIF) pathway is a central regulator of the cellular response to low oxygen levels (hypoxia). The key players in this pathway are the HIF transcription factors, which are heterodimers composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic conditions, specific proline residues on HIF-α are hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation. In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHD enzymes, inhibits their activity. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

HIF-PHD-IN-3: Chemical Identity and Known Biological Activities

HIF-PHD-IN-3 is a small molecule with the following chemical properties:

| Property | Value |

| CAS Number | 794582-71-1 |

| Molecular Formula | C₁₆H₁₃N₃OS₂ |

| Molecular Weight | 327.42 g/mol |

| Chemical Name | 2-(benzylthio)-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)acetamide |

Commercially, HIF-PHD-IN-3 is described as a potent cardioprotective agent and an inducer of Heme Oxygenase-1 (HO-1). While it is also marketed as a potential HIF-PHD inhibitor, there is a conspicuous absence of primary scientific literature detailing its discovery and characterization as a direct inhibitor of PHD enzymes.

The Indirect Mechanism of Action: Heme Oxygenase-1 and HIF-1α Stabilization

The cardioprotective and HIF-activating effects of HIF-PHD-IN-3 are likely intertwined through its ability to induce HO-1. HO-1 is a stress-responsive enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). Scientific studies have established a clear link between HO-1 activity and the stabilization of HIF-1α, even under normoxic conditions.[1][2][3]

The proposed mechanism involves the production of carbon monoxide by HO-1. CO can act as a signaling molecule and has been shown to stabilize HIF-1α, thereby mimicking a hypoxic response.[1] This suggests that the observed effects of HIF-PHD-IN-3 on the HIF pathway are not due to direct interaction with PHD enzymes but are a downstream consequence of HO-1 induction.

Signaling Pathway of Indirect HIF-1α Stabilization by HIF-PHD-IN-3

Caption: Indirect HIF-1α stabilization by HIF-PHD-IN-3 via HO-1 induction.

Synthesis of HIF-PHD-IN-3

-

Formation of the 1,3,4-thiadiazole (B1197879) core: This can be achieved through the cyclization of a thiosemicarbazide (B42300) derivative with an appropriate acid or acid chloride.

-

Functionalization of the thiadiazole ring: The final step would involve the attachment of the benzylthio and pyridinyl moieties to the thiadiazole core.

Proposed General Synthetic Workflow

Caption: A plausible synthetic workflow for HIF-PHD-IN-3.

Experimental Protocols

Given the absence of a primary research article on HIF-PHD-IN-3 as a direct HIF-PHD inhibitor, detailed experimental protocols for its evaluation in this context are not available. However, for researchers interested in investigating its biological activities, the following are general protocols for key experiments.

Western Blot for HIF-1α and HO-1 Expression

Objective: To determine the effect of HIF-PHD-IN-3 on the protein levels of HIF-1α and HO-1 in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HepG2, or primary endothelial cells) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of HIF-PHD-IN-3 (e.g., 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HIF-1α (1:1000) and HO-1 (1:1000) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for HIF Target Gene Expression

Objective: To measure the effect of HIF-PHD-IN-3 on the mRNA levels of HIF target genes (e.g., VEGF, EPO, GLUT1).

Methodology:

-

Cell Culture and Treatment: Treat cells with HIF-PHD-IN-3 as described for the Western blot experiment.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a reference gene (e.g., GAPDH or 18S rRNA).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

HIF-PHD-IN-3 serves as an intriguing case study in drug discovery and chemical biology. While its name suggests a direct role as a HIF-PHD inhibitor, the available evidence strongly indicates an indirect mechanism of action through the induction of Heme Oxygenase-1. This highlights the importance of rigorous mechanistic studies to fully elucidate the mode of action of small molecules. For researchers in the field, HIF-PHD-IN-3 may be a valuable tool for studying the interplay between the HO-1 and HIF pathways, particularly in the context of its established cardioprotective effects. Future investigations should focus on definitively characterizing its direct targets and further exploring the therapeutic potential of modulating the HO-1/HIF axis.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of December 2025. The synthesis protocol provided is a general proposition and has not been experimentally validated for this specific compound. Researchers should consult relevant safety data sheets and perform their own validation experiments.

References

An In-depth Technical Guide to HIF-PHD-IN-3: Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Function: A Cardioprotective Agent via Heme Oxygenase-1 Induction

HIF-PHD-IN-3, also identified as compound CP-312, is a small molecule that has demonstrated significant cardioprotective effects.[1][2][3] Primarily, its function is attributed to its potent ability to induce the expression of Heme Oxygenase-1 (HMOX1), a critical enzyme in the cellular antioxidant response.[1][2][3] While its nomenclature suggests a role as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs), the predominant evidence from available research highlights its action on the HMOX1 pathway to protect human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from oxidative stress.[1]

The compound was identified through a high-throughput screening of a large chemical library for its ability to protect hiPSC-CMs from peroxide-induced cell death.[1] This protective function is of significant interest for potential therapeutic applications in conditions involving cardiac oxidative injury, such as myocardial infarction, and for improving the survival of transplanted stem cell-derived cardiomyocytes.[1]

Quantitative Data Summary

Currently, publicly available data does not contain specific IC50 values for the direct inhibition of HIF-PHD isoforms (PHD1, PHD2, PHD3) by HIF-PHD-IN-3. The primary reported quantitative measure of its activity is its cardioprotective efficacy.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| Cardioprotective Potency (EC50) | 6.7 µM | hiPSC-CMs | 2-hour pre-treatment followed by peroxide-induced cell death assay | [2][3] |

Signaling Pathways and Mechanism of Action

The principal mechanism of action of HIF-PHD-IN-3 is the upregulation of Heme Oxygenase-1. This enzyme is a key component of the cellular defense against oxidative stress.

Heme Oxygenase-1 Induction Pathway

HIF-PHD-IN-3 treatment leads to a robust increase in the expression of the HMOX1 gene.[1] HMOX1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. Biliverdin is subsequently converted to bilirubin, a potent antioxidant. This enzymatic activity confers cytoprotection against oxidative damage.

Caption: HIF-PHD-IN-3 signaling pathway leading to cardioprotection.

Potential Interaction with the HIF Pathway

While direct inhibition of PHDs by HIF-PHD-IN-3 is not yet quantitatively demonstrated in the available literature, the induction of HMOX1 can be linked to the HIF pathway. HIF-1 is a known transcriptional regulator of the HMOX1 gene.[4] Therefore, it is plausible that HIF-PHD-IN-3 may indirectly stabilize HIF-1α by inhibiting PHDs, which in turn leads to the upregulation of HMOX1. Further research is required to elucidate the direct effects of HIF-PHD-IN-3 on PHD activity.

Caption: Hypothesized mechanism of HIF-PHD-IN-3 via the HIF-1 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of HIF-PHD-IN-3 and similar compounds.

Cell Viability Assay for Cardioprotection

This assay is used to quantify the protective effect of a compound against induced cellular stress.

-

Cell Seeding: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in 96-well plates at a suitable density and culture overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of HIF-PHD-IN-3 (or vehicle control, e.g., 0.1% DMSO) for a predetermined pre-incubation period (e.g., 2 hours).

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the cell culture medium at a concentration known to induce significant cell death.

-

Incubation: Incubate the plates for a specified duration (e.g., 4-6 hours).

-

Viability Measurement: Assess cell viability using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated, non-stressed control. Plot the percentage of cell viability against the compound concentration to determine the EC50 value.

Caption: Experimental workflow for the cell viability assay.

Gene Expression Analysis by qRT-PCR

This protocol is used to measure the change in the expression of target genes, such as HMOX1.

-

Cell Treatment: Culture hiPSC-CMs in 6-well plates and treat with HIF-PHD-IN-3 at its effective concentration for various time points.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the HMOX1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative fold change in HMOX1 expression using the ΔΔCt method.

HIF-1α Stabilization Assay by Western Blot

This assay assesses the ability of a compound to stabilize the HIF-1α protein.

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293T) and treat with various concentrations of HIF-PHD-IN-3 for a set time period (e.g., 4-8 hours) under normoxic conditions.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the extent of protein stabilization.

Conclusion

HIF-PHD-IN-3 is a novel small molecule with demonstrated cardioprotective properties, primarily acting through the induction of Heme Oxygenase-1. While its name suggests an interaction with the HIF-PHD pathway, further research is needed to quantify its direct inhibitory effects on the PHD isoforms. The established link between HIF-1 and HMOX1 transcription suggests a potential, yet to be fully elucidated, mechanism involving HIF-1α stabilization. The provided protocols offer a framework for the further investigation and characterization of this and similar compounds for therapeutic development in cardiovascular diseases.

References

- 1. Discovery of Novel Small-Molecule Inducers of Heme Oxygenase-1 That Protect Human iPSC-Derived Cardiomyocytes from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CP-312 | activator of antioxidant | CAS# 895470-67-4 | InvivoChem [invivochem.com]

- 4. biotechnologia-journal.org [biotechnologia-journal.org]

An In-depth Technical Guide on the Regulation of Heme Oxygenase-1 by the HIF-PHD Inhibitor, HIF-PHD-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms by which the representative Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor, HIF-PHD-IN-3, regulates the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1). This document details the core signaling pathways, provides quantitative data on the induction of HO-1, and offers detailed experimental protocols for the investigation of this regulatory axis. The information presented herein is synthesized from established literature on well-characterized HIF-PHD inhibitors and is intended to serve as a foundational resource for researchers in the fields of pharmacology, cell biology, and drug development.

Introduction

Heme Oxygenase-1 (HO-1), encoded by the HMOX1 gene, is a critical enzyme in cellular defense against oxidative stress and inflammation. Its induction is a hallmark of the cellular stress response. HIF-PHD inhibitors are a class of small molecules that stabilize the alpha subunit of the Hypoxia-Inducible Factor (HIF-α), a master transcriptional regulator of the adaptive response to hypoxia. By inhibiting the prolyl hydroxylase domain (PHD) enzymes that target HIF-α for degradation under normoxic conditions, these inhibitors mimic a hypoxic state, leading to the transcriptional activation of a wide array of genes, including HMOX1. This guide explores the intricate regulatory network governing HO-1 induction by a representative HIF-PHD inhibitor, herein referred to as HIF-PHD-IN-3.

Core Signaling Pathways

The regulation of HO-1 by HIF-PHD-IN-3 involves a multi-faceted signaling network, primarily centered around the stabilization of HIF-1α and its interplay with the Nrf2/Bach1 pathway.

The Canonical HIF-1α Pathway

Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and rapidly degraded. PHD enzymes hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. HIF-PHD-IN-3, by inhibiting PHD activity, prevents this degradation, leading to the stabilization and nuclear translocation of HIF-1α. In the nucleus, HIF-1α dimerizes with HIF-1β (also known as ARNT), and this heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including HMOX1, to initiate transcription.[1]

Crosstalk with the Nrf2/Bach1 Pathway

The regulation of HMOX1 is also tightly controlled by the transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and Bach1 (BTB and CNC homolog 1). Nrf2 is a potent activator of HMOX1 transcription, while Bach1 acts as a transcriptional repressor by binding to the same Antioxidant Response Elements (AREs) in the HMOX1 promoter.[2][3][4][5][6]

There is significant crosstalk between the HIF-1α and Nrf2 pathways.[7][8][9][10][11] HIF-1α stabilization can lead to increased Nrf2 activity, although the precise mechanisms are complex and can be cell-type specific. One proposed mechanism involves HIF-1α-mediated reduction of Bach1, thereby alleviating the repression on the HMOX1 promoter and allowing for Nrf2-driven transcription. Additionally, heme, the substrate for HO-1, can induce the degradation of Bach1, creating a positive feedback loop for HO-1 expression.[2]

References

- 1. HIF-PHD inhibitor regulates the function of group2 innate lymphoid cells and polarization of M2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heme induces ubiquitination and degradation of the transcription factor Bach1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]

- 4. Hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nrf2 mediates hypoxia-inducible HIF1α activation in kidney tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Use of ChIP-qPCR to Study the Crosstalk Between HIF and NF-κB Signaling in Hypoxia and Normoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cardioprotective effects of HIF-PHD-IN-3 on hiPSC-CMs

An In-Depth Technical Guide to the Cardiopulmonary Protective Effects of HIF-PHD Inhibitors on Human iPSC-Derived Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, with ischemic heart disease being a major contributor. A promising therapeutic strategy involves modulating the cellular response to hypoxia, a key element in ischemic injury. The Hypoxia-Inducible Factor (HIF) signaling pathway is a master regulator of this response. HIF's stability and activity are primarily controlled by a family of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes.

This technical guide provides a comprehensive overview of the cardioprotective effects of a class of small molecules known as HIF-PHD inhibitors on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). While this document addresses the general class of HIF-PHD inhibitors, it will draw upon data from specific, well-researched compounds as illustrative examples, given that "HIF-PHD-IN-3" does not correspond to a publicly documented agent. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the mechanisms of action, experimental validation, and therapeutic potential of these compounds in the context of cardiac protection.

The HIF Signaling Pathway in Cardiomyocytes

The cellular response to varying oxygen levels is orchestrated by the HIF transcription factors.[1][2] These factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[3] The stability of the α-subunit is the critical point of regulation.

Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated by PHD enzymes (PHD1, PHD2, and PHD3).[1][3] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation, keeping its levels low.[1]

In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is inhibited.[4] This leads to the stabilization of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β.[1][3] The active HIF complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating a transcriptional program that promotes adaptation to low oxygen.[1][3]

HIF-PHD inhibitors are small molecules that mimic the hypoxic state by inhibiting PHD enzymes, leading to the stabilization of HIF-α even under normoxic conditions.[2] This targeted activation of the HIF pathway is the basis for their therapeutic potential in ischemic diseases.[2][3]

Cardioprotective Effects of HIF-PHD Inhibitors on hiPSC-CMs

The activation of the HIF pathway in cardiomyocytes by PHD inhibitors triggers a range of protective mechanisms against ischemic injury. These effects are broadly categorized into metabolic reprogramming, enhanced angiogenesis, and inhibition of apoptosis.

Metabolic Reprogramming

Adult cardiomyocytes primarily rely on fatty acid β-oxidation for ATP production. However, during ischemia, the lack of oxygen severely impairs mitochondrial oxidative phosphorylation. HIF-1α activation orchestrates a metabolic shift towards anaerobic glycolysis.[4] This is achieved by upregulating genes encoding glucose transporters (e.g., GLUT1) and glycolytic enzymes (e.g., LDHA).[5][6] This switch allows for continued, albeit less efficient, ATP production in an oxygen-deprived environment, helping to preserve cardiomyocyte viability. Studies have shown that while immature iPSC-CMs are more glycolytic, metabolic maturation increases their reliance on oxidative phosphorylation and their susceptibility to hypoxic damage, a vulnerability that can be addressed by modulating these pathways.

| Parameter | Control hiPSC-CMs (Hypoxia) | HIF-PHDi Treated hiPSC-CMs (Hypoxia) | Reference |

| Glucose Transporter 1 (GLUT1) Expression | Baseline | Increased | [5] |

| Lactate (B86563) Dehydrogenase A (LDHA) Expression | Baseline | Increased | [5] |

| Metabolic Shift | Primarily Aerobic | Shift to Anaerobic Respiration | [4][7] |

Table 1: Metabolic Reprogramming in hiPSC-CMs by HIF-PHD Inhibitors

Enhanced Angiogenesis

HIF-1α is a master regulator of angiogenesis, the formation of new blood vessels.[8] By upregulating the expression of potent pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), PHD inhibitors can promote the creation of new vascular networks.[8] In the context of hiPSC-CMs, treatment with PHD inhibitors leads to the secretion of these factors into the culture medium. This conditioned medium can then stimulate endothelial cell proliferation, migration, and tube formation, which are key steps in angiogenesis. This paracrine effect is crucial for restoring blood flow to ischemic tissue in a clinical setting.

| Parameter | Control hiPSC-CMs | HIF-PHDi Treated hiPSC-CMs | Reference |

| VEGF-A Secretion | Baseline | Increased | [5] |

| Endothelial Tube Formation (in vitro) | Baseline | Enhanced | [9] |

| Capillary Density (in vivo models) | Baseline | Increased | [10][11] |

Table 2: Pro-Angiogenic Effects Mediated by HIF-PHD Inhibitors

Inhibition of Apoptosis

Cardiomyocyte death through apoptosis is a major contributor to cardiac injury following an ischemic event.[12] The activation of HIF-1α by PHD inhibitors can confer a powerful anti-apoptotic effect.[12][13] This is mediated through the upregulation of anti-apoptotic genes, such as Bcl-2, and the suppression of pro-apoptotic pathways.[12][14] For instance, studies using the PHD inhibitor Roxadustat (FG-4592) have demonstrated protection against doxorubicin-induced cardiomyocyte apoptosis through the upregulation of HIF-1α and its target genes Bcl-2 and SOD2.[14] However, it is noteworthy that excessive or prolonged HIF-1α expression can paradoxically induce apoptosis via p53-dependent mechanisms, highlighting the importance of finely tuned inhibition.[15][16]

| Parameter | Ischemic Injury (Control) | Ischemic Injury + HIF-PHDi | Reference |

| TUNEL-Positive Cardiomyocytes | Increased | Significantly Reduced | [12][17] |

| Activated Caspase-3 | Increased | Reduced | [5][16] |

| Bcl-2 Expression | Decreased | Upregulated | [12][14] |

Table 3: Anti-Apoptotic Effects of HIF-PHD Inhibitors

Experimental Protocols

The study of HIF-PHD inhibitors on hiPSC-CMs involves a series of specialized cell culture and analytical techniques.

hiPSC-CM Culture and Differentiation

-

hiPSC Maintenance: Human iPSCs are cultured on Matrigel-coated plates in mTeSR1 medium.

-

Cardiac Differentiation: Differentiation is induced when hiPSC colonies reach 80-90% confluency. A common method involves modulating Wnt signaling.[18][19]

-

Day 0: Replace mTeSR1 with RPMI/B27 minus insulin (B600854) containing a GSK3β inhibitor (e.g., CHIR99021).[18]

-

Day 3: Replace medium with RPMI/B27 minus insulin containing a Wnt inhibitor (e.g., IWP2).[18]

-

Day 5: Replace with RPMI/B27 minus insulin.

-

Day 7 onwards: Culture in RPMI/B27 with insulin. Spontaneous contractions should be visible around days 8-12.

-

-

Purification: Cardiomyocytes can be purified using metabolic selection (e.g., culture in glucose-depleted, lactate-rich medium) to eliminate non-cardiomyocytes.

In Vitro Hypoxia/Reoxygenation (H/R) Model

-

Plating: Plate purified hiPSC-CMs onto appropriate culture vessels (e.g., 96-well plates for viability assays, glass coverslips for imaging).

-

Hypoxia: Place the cells in a hypoxic incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified duration (e.g., 2-24 hours).[20][21] The culture medium should be pre-equilibrated to the hypoxic conditions.

-

Treatment: The HIF-PHD inhibitor or vehicle control is added to the culture medium prior to or during the hypoxic period.

-

Reoxygenation: After the hypoxic period, return the cells to a normoxic incubator (21% O₂, 5% CO₂) for a specified duration (e.g., 4-24 hours) to simulate reperfusion.[19]

Assessment of Cardioprotective Effects

-

Cell Viability and Cytotoxicity:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.

-

-

Apoptosis Assays:

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Caspase-Glo 3/7 Assay: Measures the activity of executioner caspases 3 and 7.

-

-

Metabolic Assays:

-

Glucose Uptake/Lactate Production: Commercially available kits can quantify glucose consumption from and lactate secretion into the culture medium.

-

Seahorse XF Analysis: Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to provide a real-time assessment of mitochondrial respiration and glycolysis.

-

-

Angiogenesis Assays (Paracrine Effects):

-

ELISA: Quantify the concentration of secreted VEGF in the hiPSC-CM conditioned medium.

-

Endothelial Cell Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) are cultured on Matrigel in the presence of conditioned medium from treated hiPSC-CMs. The formation of capillary-like structures is then quantified.

-

-

Gene and Protein Expression Analysis:

-

qRT-PCR: To quantify the mRNA levels of HIF-1α and its target genes (e.g., VEGFA, SLC2A1 (GLUT1), LDHA).

-

Western Blotting: To detect the protein levels of HIF-1α, cleaved caspases, and other proteins of interest.

-

Conclusion and Future Directions

HIF-PHD inhibitors represent a potent class of therapeutic agents with significant cardioprotective potential. By stabilizing HIF-1α, these compounds activate a multifaceted defense program in human iPSC-derived cardiomyocytes, encompassing metabolic adaptation, pro-angiogenic signaling, and inhibition of apoptosis. The use of hiPSC-CMs provides a physiologically relevant human model for elucidating these mechanisms and for preclinical screening of novel cardioprotective drugs.

Future research should focus on the long-term effects of chronic PHD inhibition on cardiomyocyte function and the potential for off-target effects.[22] Furthermore, investigating the isoform-specific roles of PHD1, PHD2, and PHD3 could lead to the development of more targeted inhibitors with improved efficacy and safety profiles.[10][23] The precise tuning of PHD inhibition appears key to maximizing cardioprotection while minimizing potential adverse effects, such as excessive erythrocytosis.[10][23] As our understanding of the intricate regulation of the HIF pathway deepens, so too will our ability to harness its therapeutic power for the treatment of ischemic heart disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypoxia-inducible factor prolyl 4-hydroxylase inhibition in cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. HIF in the heart: development, metabolism, ischemia, and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roxadustat Markedly Reduces Myocardial Ischemia Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Precisely Tuned Inhibition of HIF Prolyl Hydroxylases Is Key for Cardioprotection After Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Disruption of Hypoxia-Inducible Transcription Factor-Prolyl Hydroxylase Domain-1 (PHD-1−/−) Attenuates Ex Vivo Myocardial Ischemia/Reperfusion Injury Through Hypoxia-Inducible Factor-1α Transcription Factor and Its Target Genes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Depletion of PHD3 Protects Heart from Ischemia/Reperfusion Injury by Inhibiting Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Excessive Hypoxia-Inducible Factor-1α Expression Induces Cardiac Rupture via p53-Dependent Apoptosis After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Roxadustat Attenuates Adverse Remodeling Following Myocardial Infarction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of Ca2+ Signaling by Acute Hypoxia and Acidosis in Cardiomyocytes derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hypoxia and re-oxygenation effects on human cardiomyocytes cultured on polycaprolactone and polyurethane nanofibrous mats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advancing Human iPSC-Derived Cardiomyocyte Hypoxia Resistance for Cardiac Regenerative Therapies through a Systematic Assessment of In Vitro Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. cbsmd.cn [cbsmd.cn]

An In-Depth Technical Guide to HIF-PHD-IN-3 for Anemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitor, HIF-PHD-IN-3, and its potential application in anemia research. While specific preclinical data on HIF-PHD-IN-3 is limited in publicly available literature, this document extrapolates from the broader class of HIF-PHD inhibitors to present its mechanism of action, potential therapeutic effects, and detailed experimental protocols for its evaluation.

Introduction to HIF-PHD Inhibitors and Anemia

Anemia, characterized by a deficiency in red blood cells or hemoglobin, is a common complication of chronic kidney disease (CKD) and other chronic illnesses.[1] The discovery of the HIF pathway has revolutionized the therapeutic landscape for anemia.[2][3] HIF is a transcription factor that plays a pivotal role in the body's response to low oxygen levels (hypoxia).[4][5] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its degradation.[4][5] In hypoxic states, or through pharmacological inhibition of PHDs, HIF-α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron metabolism.[2][4][6]

HIF-PHD inhibitors are a class of drugs that mimic the body's response to hypoxia by inhibiting PHD enzymes, thereby stabilizing HIF-α and stimulating red blood cell production.[7] Several HIF-PHD inhibitors, such as Roxadustat, Daprodustat, and Vadadustat, have undergone extensive clinical trials and have demonstrated efficacy in treating anemia associated with CKD.[3][8]

HIF-PHD-IN-3: A Potential Therapeutic Agent

HIF-PHD-IN-3 (CAS No. 794582-71-1) is identified as a compound with potential inhibitory effects on HIF-PHD, suggesting its utility in anemia research.[2][9] It is also described as a regulator of heme oxygenase-1, an enzyme with antioxidant and anti-inflammatory properties.[2][9] While detailed preclinical studies on its efficacy in anemia models are not widely published, its classification as a HIF-PHD inhibitor provides a strong rationale for its investigation as a novel therapeutic for anemia.

Chemical Properties of HIF-PHD-IN-3:

| Property | Value |

| CAS Number | 794582-71-1[2][9] |

| Molecular Formula | C16H13N3OS2[2] |

| Molecular Weight | 327.42 g/mol [2][9] |

The HIF-1α Signaling Pathway and Mechanism of Action

The core mechanism of HIF-PHD inhibitors involves the stabilization of HIF-α. The following diagram illustrates the HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Quantitative Data on HIF-PHD Inhibitors in Anemia

The following tables summarize representative data from clinical trials of various HIF-PHD inhibitors, demonstrating their effects on hemoglobin levels and iron metabolism. This data provides a benchmark for the expected efficacy of a novel compound like HIF-PHD-IN-3.

Table 1: Change in Hemoglobin Levels in Patients with Anemia of CKD

| HIF-PHD Inhibitor | Patient Population | Treatment Duration | Mean Change in Hemoglobin (g/dL) | Comparator | Reference |

| Roxadustat | Non-Dialysis Dependent | 8 weeks | +1.9 | Placebo (-0.4) | [3] |

| Roxadustat | Dialysis Dependent | 26 weeks | +0.7 | Epoetin alfa (+0.5) | [1] |

| Daprodustat | Dialysis Dependent | 4-52 weeks | Non-inferior to ESAs | ESAs | [8] |

| Vadadustat | Non-Dialysis Dependent | 24-52 weeks | Non-inferior to Darbepoetin alfa | Darbepoetin alfa | [8] |

| Molidustat | Non-Dialysis Dependent | 16 weeks | +1.57 | Placebo (-0.29) | [8] |

Table 2: Effects of HIF-PHD Inhibitors on Iron Metabolism Parameters

| HIF-PHD Inhibitor | Parameter | Effect | Comparator | Reference |

| Roxadustat | Hepcidin | ↓ | Placebo / ESAs | [8] |

| Roxadustat | Ferritin | ↓ | Placebo / ESAs | [8] |

| Roxadustat | Serum Iron | ↓ | Placebo / ESAs | [8] |

| Roxadustat | TIBC | ↑ | Placebo / ESAs | [8] |

| Roxadustat | Transferrin | ↑ | Placebo / ESAs | [8] |

Note: ↓ indicates a decrease, ↑ indicates an increase. ESAs: Erythropoiesis-Stimulating Agents; TIBC: Total Iron-Binding Capacity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of HIF-PHD-IN-3.

In Vitro Assessment of HIF-1α Stabilization by Western Blot

This protocol details the steps to determine the ability of HIF-PHD-IN-3 to stabilize HIF-1α protein in cell culture.

References

- 1. benchchem.com [benchchem.com]

- 2. HIF-PHD-IN-3 | 794582-71-1 | MOLNOVA [molnova.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Using β-Lactamase and NanoLuc Luciferase Reporter Gene Assays to Identify Inhibitors of the HIF-1 Signaling Pathway | Springer Nature Experiments [experiments.springernature.com]

- 7. New Mouse Model Suggests Drug Targets for Anemia of Inflammation | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 8. Pharmacodynamic model for chemotherapy-induced anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetmol.com [targetmol.com]

A Technical Guide to the Characterization of HIF-PHD Inhibitors for Erythropoietin Production

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitor, HIF-PHD-IN-3, and its Role in Erythropoietin (EPO) Production

Disclaimer: Publicly available quantitative data and specific experimental results for the compound designated "HIF-PHD-IN-3" are limited. This guide therefore serves as a comprehensive framework for the characterization of such a novel HIF-PHD inhibitor. Data from well-documented, clinically relevant inhibitors are used as representative examples to illustrate key concepts and benchmarks.

Executive Summary

The hypoxia-inducible factor (HIF) signaling pathway is the master regulator of the cellular response to low oxygen levels (hypoxia). A key component of this pathway is a family of prolyl hydroxylase domain (PHD) enzymes, which act as cellular oxygen sensors. By inhibiting these enzymes, small molecules can stabilize HIF-α subunits, mimicking a hypoxic state and activating the transcription of hypoxia-responsive genes, most notably erythropoietin (EPO). This mechanism forms the basis for a novel class of oral therapeutics for anemia associated with chronic kidney disease (CKD).[1][2] This technical guide outlines the core mechanism of action of HIF-PHD inhibitors, presents a framework for their preclinical evaluation, and provides detailed experimental protocols for characterizing their potency and efficacy, using the molecule HIF-PHD-IN-3 as a model candidate.

The HIF Signaling Pathway and Mechanism of PHD Inhibition

Under normal oxygen conditions (normoxia), the HIF-α subunit is continuously synthesized but rapidly targeted for degradation.[3] The PHD enzymes (PHD1, PHD2, and PHD3) utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α.[4][5] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-α, leading to its ubiquitination and subsequent destruction by the proteasome.[6]

In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity. As a result, HIF-α is not hydroxylated and becomes stable, accumulating in the cell and translocating to the nucleus.[6] In the nucleus, it dimerizes with the stable HIF-β subunit (also known as ARNT).[5] This HIF-α/β heterodimer binds to specific DNA sequences called hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.[5]

Key HIF target genes are involved in erythropoiesis (EPO), angiogenesis (VEGF), and glucose metabolism.[1][3] HIF-2α is considered the primary regulator of EPO production in the kidney and liver.[7]

Small molecule HIF-PHD inhibitors, such as HIF-PHD-IN-3, are typically 2-oxoglutarate analogs that act as competitive inhibitors of the PHD enzymes.[7] By binding to the active site, they prevent the hydroxylation of HIF-α even in the presence of oxygen, leading to its stabilization and the subsequent physiological responses, including a robust increase in endogenous EPO production.[3][7]

Caption: Figure 1. HIF-1α Signaling Pathway Under Normoxia vs. Hypoxia/Inhibitor.

Quantitative Data on Representative HIF-PHD Inhibitors

The efficacy and safety profile of a HIF-PHD inhibitor is determined by its potency against the three PHD isoforms, its selectivity against other 2-oxoglutarate-dependent dioxygenases, and its pharmacokinetic properties.[3] While specific data for HIF-PHD-IN-3 is not available, the following tables summarize key parameters for several inhibitors in clinical development, providing a benchmark for evaluation.

Table 1: In Vitro Potency of Selected HIF-PHD Inhibitors This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various inhibitors against the three human PHD isoforms. Potent, pan-PHD inhibition is a common characteristic of compounds developed for treating anemia.[3]

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| HIF-PHD-IN-3 | N/A | N/A | N/A | |

| Roxadustat | 76 | 27 | 45 | [8] |

| Vadadustat | 80 | 29 | 48 | [8] |

| Daprodustat | 3.5 | 22.2 | 5.5 | |

| Molidustat | 480 | 7 | 10 | [8] |

| Note: IC₅₀ values can vary depending on assay conditions. |

Table 2: Pharmacokinetic Properties of Selected HIF-PHD Inhibitors The pharmacokinetic profile, particularly the half-life, influences the dosing regimen. A shorter half-life may be advantageous to mimic the natural diurnal rhythm of HIF and potentially reduce off-target effects.[9]

| Inhibitor | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | Half-life (t₁/₂) (h) | Dosing | Reference(s) |

| HIF-PHD-IN-3 | N/A | N/A | N/A | N/A | |

| Roxadustat | 2.0 | 2580 | 12.1 | 3x weekly | [10] |

| Vadadustat | 1.0 | 1290 | 5.2-11.4 | Once daily | [10] |

| Daprodustat | 1.0 | 704 | 4.0 | Once daily | [10] |

| Molidustat | 1.0 | 134 | 4.4 | Once daily | [10] |

| Note: Pharmacokinetic parameters are based on single-dose studies in healthy volunteers and may vary. |

Table 3: Effect of HIF-PHD Inhibition on Plasma EPO Levels A primary pharmacodynamic endpoint is the stimulation of endogenous EPO production. Studies show that PHD inhibitors can induce a significant, dose-dependent increase in plasma EPO.

| Compound | Population | Dose | Peak EPO Fold Increase | Reference |

| FG-2216 | Healthy Volunteers | 15 mg/kg | 12.7x | [7] |

| FG-2216 | HD Patients (nephric) | 15 mg/kg | 30.8x | [7] |

| FG-2216 | HD Patients (anephric) | 15 mg/kg | 14.5x | [7] |

Experimental Protocols

The following protocols provide a detailed framework for the in vitro and cellular characterization of a novel HIF-PHD inhibitor like HIF-PHD-IN-3.

References

- 1. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HIF prolyl hydroxylase PHD3 is a potential substrate of the TRiC chaperonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl-hydroxylase 3: evolving roles for an ancient signaling protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cardioprotective Scaffold Properties of HIF-PHD Inhibitors: A Focus on HIF-PHD-IN-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardioprotective properties of Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PHD) inhibitors, with a specific focus on the representative molecule designated HIF-PHD-IN-3. HIF-PHD inhibitors are a promising class of therapeutic agents that mimic the body's natural response to hypoxia, leading to the stabilization of HIF-1α. This transcription factor orchestrates a range of cellular processes that collectively enhance myocardial resilience to ischemic injury. This document details the underlying signaling pathways, presents quantitative data from preclinical studies on representative HIF-PHD inhibitors, and provides detailed experimental protocols for key assays used in the evaluation of these compounds. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel cardioprotective therapies.

Introduction: The HIF-1α Pathway and Cardioprotection

The heart, an organ with high metabolic demand, is particularly vulnerable to interruptions in its oxygen supply. Myocardial ischemia, a consequence of reduced blood flow to the heart muscle, can lead to significant cardiomyocyte death and subsequent heart failure. The Hypoxia-Inducible Factor (HIF) pathway is a critical endogenous mechanism for cellular adaptation to low oxygen conditions.[1][2] The key regulator of this pathway is HIF-1, a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit.

Under normoxic conditions, HIF-1α is rapidly hydroxylated by prolyl-hydroxylase domain (PHD) enzymes, which targets it for ubiquitination and proteasomal degradation. During hypoxia, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization and nuclear translocation of HIF-1α. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes involved in angiogenesis, erythropoiesis, and anaerobic metabolism, collectively contributing to cellular survival and adaptation to the ischemic environment.

HIF-PHD inhibitors, such as the representative molecule HIF-PHD-IN-3, are small molecules that competitively inhibit PHD enzymes, thereby stabilizing HIF-1α even under normoxic conditions. This pharmacological "preconditioning" has been shown to confer significant cardioprotection in preclinical models of myocardial ischemia-reperfusion injury.

The Cardioprotective Mechanism of HIF-PHD-IN-3

The cardioprotective effects of HIF-PHD-IN-3 are mediated by the stabilization of HIF-1α and the subsequent upregulation of its target genes. The key mechanisms include:

-

Metabolic Reprogramming: HIF-1α activation shifts cellular metabolism from aerobic respiration towards anaerobic glycolysis. This metabolic switch allows for continued ATP production in the absence of sufficient oxygen, thus preserving cellular energy homeostasis and reducing the generation of reactive oxygen species (ROS) upon reperfusion.[2]

-

Enhanced Angiogenesis: HIF-1α is a potent inducer of vascular endothelial growth factor (VEGF), a key signaling protein that promotes the formation of new blood vessels. Increased angiogenesis in the ischemic myocardium improves blood supply and oxygen delivery to the injured tissue.

-

Reduced Apoptosis: HIF-1α activation has been shown to upregulate anti-apoptotic proteins and downregulate pro-apoptotic factors, thereby reducing cardiomyocyte death in the setting of ischemia-reperfusion injury.[3]

-

Modulation of Inflammation: Recent studies suggest that HIF-PHD inhibitors can modulate the inflammatory response following myocardial infarction, promoting a shift towards a more reparative immune cell phenotype.[4][5]

Signaling Pathway of HIF-PHD-IN-3 Action

Caption: HIF-1α stabilization by HIF-PHD-IN-3.

Quantitative Preclinical Data

The cardioprotective efficacy of HIF-PHD inhibitors has been demonstrated in numerous preclinical studies. The following tables summarize representative quantitative data from studies on well-characterized PHD inhibitors, which serve as a proxy for the expected performance of HIF-PHD-IN-3.

Table 1: Effect of Representative HIF-PHD Inhibitors on Infarct Size

| Compound | Animal Model | Dosing Regimen | Infarct Size Reduction (% of Area at Risk) | Reference |

| FG-6515 | Rat | 2, 6, or 20 mg/kg IV at reperfusion | Dose-dependent decrease | [6] |

| Roxadustat | Mouse | Pretreatment | Marked reduction | [2] |

Table 2: Effect of Representative HIF-PHD Inhibitors on Cardiac Function

| Compound | Animal Model | Timepoint | Key Parameter | Improvement | Reference |

| FG-6515 | Rat | 28 days post-MI | Ejection Fraction (EF) | Significant improvement | [6] |

| FG-6515 | Rat | 28 days post-MI | End-Systolic Volume (ESV) | Significant improvement | [6] |

| Roxadustat | Mouse | 28 days post-MI | Ejection Fraction (EF) | Significantly preserved | [3][4] |

| Roxadustat | Mouse | 28 days post-MI | Ventricular Dilatation | Attenuated | [4] |

Table 3: Effect of a Representative HIF-PHD Inhibitor on Apoptosis

| Compound | Animal Model | Timepoint | Apoptotic Index | Reduction | Reference |

| Roxadustat | Mouse | 7 days post-MI | TUNEL-positive cells | Trend towards reduction | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cardioprotective properties of HIF-PHD-IN-3.

Experimental Workflow

Caption: Workflow for preclinical evaluation.

Animal Model of Myocardial Infarction: Left Anterior Descending (LAD) Coronary Artery Ligation

This protocol describes the induction of myocardial infarction in mice through the permanent ligation of the left anterior descending (LAD) coronary artery.[7][8][9][10][11]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Isoflurane (B1672236) anesthesia system

-

Ventilator

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors, needle holder)

-

8-0 silk suture

-

Electrocardiogram (ECG) monitor

Procedure:

-

Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).

-

Intubate the mouse and connect it to a ventilator.

-

Place the mouse in a supine position and perform a left thoracotomy to expose the heart.

-

Identify the LAD coronary artery, which is typically visible between the pulmonary cone and the left atrium.

-

Pass an 8-0 silk suture under the LAD, approximately 2-3 mm from its origin.

-

Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.

-

Close the chest wall in layers and allow the mouse to recover.

Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive technique used to assess cardiac structure and function.[12][13][14][15][16]

Materials:

-

High-frequency ultrasound system with a small animal probe

-

Anesthesia system (isoflurane)

-

ECG monitoring

Procedure:

-

Anesthetize the mouse with isoflurane.

-

Place the mouse on a heated platform to maintain body temperature.

-

Acquire two-dimensional (2D) images of the heart in both parasternal long-axis and short-axis views.

-

From the short-axis view at the level of the papillary muscles, acquire M-mode images.

-

Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode tracings.

-

Calculate the ejection fraction (EF) and fractional shortening (FS) using the following formulas:

-

FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100

-

EF (%) is calculated from the traced end-diastolic and end-systolic volumes.

-

Measurement of Infarct Size by TTC Staining

Triphenyltetrazolium chloride (TTC) is a stain that differentiates between viable and necrotic tissue. Viable myocardium contains dehydrogenases that reduce TTC to a red formazan (B1609692) precipitate, while necrotic tissue remains pale.

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Formalin

Procedure:

-

At the end of the experiment, euthanize the mouse and excise the heart.

-

Slice the heart transversely into 2 mm thick sections.

-

Incubate the slices in a 1% TTC solution in PBS at 37°C for 20 minutes.

-

Fix the stained slices in 10% formalin.

-

Image the slices and quantify the area of infarction (pale tissue) and the total area of the left ventricle using image analysis software.

-

Infarct size is expressed as a percentage of the total left ventricular area.

Detection of Apoptosis by TUNEL Staining

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that is a hallmark of apoptosis.[1][17][18][19][20]

Materials:

-

Paraffin-embedded heart sections

-

TUNEL assay kit

-

Fluorescence microscope

Procedure:

-

Deparaffinize and rehydrate the heart tissue sections.

-

Perform antigen retrieval according to the kit manufacturer's instructions.

-

Incubate the sections with terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Counterstain the nuclei with DAPI.

-

Visualize the sections using a fluorescence microscope. Apoptotic nuclei will appear fluorescently labeled.

-

Quantify the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei to determine the apoptotic index.

Analysis of Protein Expression by Western Blot

Western blotting is used to detect the expression levels of specific proteins, such as HIF-1α, in tissue lysates.[21][22]

Materials:

-

Heart tissue lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate the proteins in the heart tissue lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative expression of HIF-1α.

Conclusion

HIF-PHD inhibitors, represented here by HIF-PHD-IN-3, hold significant promise as a novel therapeutic strategy for the treatment of ischemic heart disease. By stabilizing HIF-1α, these compounds activate a multifaceted cardioprotective program that enhances the heart's ability to withstand ischemic stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the continued investigation and development of this exciting class of drugs. Further research is warranted to fully elucidate the long-term effects and clinical potential of HIF-PHD inhibitors in patients with cardiovascular disease.

References

- 1. circ.ahajournals.org [circ.ahajournals.org]

- 2. Roxadustat Markedly Reduces Myocardial Ischemia Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Roxadustat Attenuates Adverse Remodeling Following Myocardial Infarction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Assessment of the safety of Roxadustat for cardiovascular events in chronic kidney disease-related anemia using meta-analysis and bioinformatics [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Echocardiographic Analysis of Cardiac Function after Infarction in Mice: Validation of Single-Plane Long-Axis View Measurements and the Bi-Plane Simpson Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. High-Resolution Echocardiographic Assessment of Infarct Size and Cardiac Function in Mice with Myocardial Infarction | Thoracic Key [thoracickey.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. docs.abcam.com [docs.abcam.com]

A Technical Guide to the Preliminary Efficacy Studies of HIF-PHD Inhibitors: A Profile of HIF-PHD-IN-3

Disclaimer: The compound "HIF-PHD-IN-3" is a representative placeholder used in this guide to illustrate the evaluation process for a novel Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor. The data and protocols presented are based on established methodologies and publicly available information for well-characterized compounds in this class.

Introduction

The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] Under normal oxygen conditions (normoxia), the alpha subunits of HIF (HIF-α) are continuously synthesized but rapidly targeted for proteasomal degradation by a class of oxygen-sensing enzymes known as HIF Prolyl Hydroxylase Domain enzymes (PHDs).[2][3] By inhibiting these PHD enzymes, small molecule compounds can mimic a hypoxic state, leading to the stabilization of HIF-α. This stabilization allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of numerous genes involved in critical adaptive processes such as erythropoiesis, iron metabolism, and angiogenesis.[1][2]

This therapeutic potential has led to the development of several HIF-PHD inhibitors for treating conditions like anemia associated with chronic kidney disease (CKD).[4] This document provides a technical overview of the core methodologies and data interpretation used in the preliminary efficacy studies of a representative HIF-PHD inhibitor, herein referred to as HIF-PHD-IN-3.

Core Signaling Pathway and Mechanism of Action

HIF-PHD inhibitors are designed to be competitive antagonists of 2-oxoglutarate, a key co-substrate for PHD enzymes.[3][5] By binding to the active site of PHDs, these inhibitors prevent the hydroxylation of specific proline residues on the HIF-α subunit.[2] In the absence of hydroxylation, the von Hippel-Lindau (VHL) tumor suppressor protein cannot recognize and bind to HIF-α, thereby preventing its ubiquitination and subsequent degradation by the proteasome.[2][6] The stabilized HIF-α protein can then initiate the transcription of downstream target genes, including Erythropoietin (EPO) and genes involved in iron transport and utilization.[1]

Data Presentation: Quantitative Efficacy

The preliminary assessment of HIF-PHD-IN-3 efficacy involves a series of in vitro and in vivo experiments designed to quantify its biological activity.

In Vitro Potency & Cellular Activity

In vitro assays determine the direct inhibitory effect of the compound on PHD enzymes and its ability to stabilize HIF-1α and activate HIF-dependent gene expression in cell culture.

Table 1: Representative In Vitro Potency of HIF-PHD Inhibitors

| Inhibitor Name | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |

|---|---|---|---|

| Vadadustat | 15.36 | 11.83 | 7.63 |

| Daprodustat | 3.5 | 22.2 | 5.5 |

| Molidustat | 480 | 280 | 450 |

Note: IC₅₀ values are representative and can vary based on specific assay conditions.[7] This data provides context for the expected potency range of a novel inhibitor.

Table 2: HIF-PHD-IN-3 - Quantification of HIF-1α Stabilization by Western Blot

| Treatment (6 hours) | HIF-1α Protein Level (Fold Change vs. Normoxia Control) |

|---|---|

| Normoxia (Vehicle) | 1.0 |

| Hypoxia (1% O₂) | 8.5 |

| HIF-PHD-IN-3 (1 µM) | 6.2 |

| HIF-PHD-IN-3 (10 µM) | 11.8 |

| HIF-PHD-IN-3 (50 µM) | 12.1 |

Note: Data are hypothetical, representing typical results from a Western blot analysis in a cell line like HEK293 or HeLa.[8][9]

Table 3: HIF-PHD-IN-3 - HRE-Luciferase Reporter Gene Assay Results

| Treatment (18 hours) | Normalized Luciferase Activity (Fold Induction vs. Normoxia Control) |

|---|---|

| Normoxia (Vehicle) | 1.0 |

| Hypoxia (1% O₂) | 15.2 |

| HIF-PHD-IN-3 (1 µM) | 9.8 |

| HIF-PHD-IN-3 (10 µM) | 22.5 |

| HIF-PHD-IN-3 (50 µM) | 23.1 |

Note: Data are hypothetical, representing typical results from an HRE-luciferase assay in a transfected cell line.[10][11]

In Vivo Efficacy in a Model of CKD-Associated Anemia

In vivo studies are crucial for evaluating the therapeutic potential of the inhibitor in a complex biological system. A common model is the adenine-induced or 5/6 nephrectomy model of CKD in rodents, which mimics human renal anemia.[12][13]

Table 4: HIF-PHD-IN-3 - Efficacy in a Mouse Model of CKD-Associated Anemia (4-Week Study)

| Treatment Group | Hemoglobin (g/dL) | Hematocrit (%) | Serum EPO (pg/mL) |

|---|---|---|---|

| Sham + Vehicle | 14.5 ± 0.8 | 43 ± 2.5 | 50 ± 10 |

| CKD + Vehicle | 9.2 ± 0.6 | 28 ± 2.1 | 25 ± 8 |

| CKD + HIF-PHD-IN-3 (10 mg/kg) | 12.8 ± 0.7 | 38 ± 2.3 | 150 ± 30 |

Note: Data are hypothetical, representing expected outcomes from a preclinical CKD model.[13][14]

Experimental Protocols & Workflows

Detailed and reproducible protocols are essential for the rigorous evaluation of a novel compound.

In Vitro Experimental Workflows

This method quantifies the increase in HIF-1α protein levels following inhibitor treatment.[8]

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa, HEK293) and allow cells to adhere. Treat cells with various concentrations of HIF-PHD-IN-3, a vehicle control (e.g., DMSO), and a positive control (e.g., hypoxia at 1% O₂ or CoCl₂) for 4-6 hours.[9][15]

-

Protein Extraction: Wash cells with ice-cold PBS. For optimal results, perform nuclear extraction as stabilized HIF-1α translocates to the nucleus.[8] Lyse cells in a buffer containing protease and phosphatase inhibitors.[9] The addition of CoCl₂ to the lysis buffer can further help stabilize HIF-1α during sample preparation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on a 7.5% SDS-polyacrylamide gel. Separate proteins via electrophoresis and transfer them to a PVDF membrane.[8]

-

Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[8]

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager. Quantify the band intensity and normalize the HIF-1α signal to a loading control (e.g., β-actin, Lamin B1 for nuclear extracts).[8]

This assay measures the transcriptional activity of the HIF complex.[5]

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one containing a firefly luciferase gene under the control of a promoter with multiple Hypoxia Response Elements (HREs), and a second plasmid containing a constitutively expressed Renilla luciferase for normalization.[5][10]

-

Cell Seeding and Treatment: 24 hours post-transfection, seed the cells into a 96-well plate. Allow cells to adhere, then treat with a range of HIF-PHD-IN-3 concentrations, a vehicle control, and a positive control for 16-24 hours.[10]

-

Cell Lysis: Discard the culture medium, wash cells with PBS, and add passive lysis buffer to each well.[16][17]

-

Luciferase Measurement: Using a luminometer, sequentially measure the firefly and Renilla luciferase activities in each well lysate according to the dual-luciferase reporter assay system manufacturer's instructions.[16]

-

Data Analysis: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. Calculate the fold induction of HRE activity by comparing the normalized values of treated samples to the vehicle-treated normoxic control.[10]

In Vivo Experimental Workflow

This protocol evaluates the ability of HIF-PHD-IN-3 to correct anemia in a disease-relevant model.[13]

-

Model Induction: Induce chronic kidney disease in mice (e.g., C57BL/6) via a diet containing 0.2% adenine for 4-6 weeks or through surgical 5/6 nephrectomy.[12][18] A sham group receives a normal diet or sham surgery.

-

Group Allocation: Once anemia and elevated serum creatinine (B1669602) are confirmed, randomize the CKD animals into a vehicle control group and one or more HIF-PHD-IN-3 treatment groups.

-

Dosing and Monitoring: Administer HIF-PHD-IN-3 or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks). Monitor animal health, body weight, and food intake regularly.

-

Efficacy Assessment: Collect small blood samples weekly via tail vein or saphenous vein to measure hemoglobin (Hb) and hematocrit (Hct).

-

Terminal Analysis: At the end of the study, collect terminal blood samples via cardiac puncture to measure final hematology parameters and serum erythropoietin (EPO) levels via ELISA. Harvest kidneys for histological analysis to assess renal injury.

Conclusion

The preliminary efficacy assessment of a novel HIF-PHD inhibitor, such as the representative HIF-PHD-IN-3, follows a structured and multi-faceted approach. Initial in vitro studies using Western blotting and HRE reporter assays are critical to confirm the compound's mechanism of action and to quantify its potency at the cellular level. Subsequent validation in a relevant in vivo disease model, such as CKD-associated anemia, is essential to demonstrate therapeutic potential. The collective data from these studies provide the foundational evidence required to advance a promising compound into further stages of drug development.

References

- 1. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Renal Anemia Model Mouse Established by Transgenic Rescue with an Erythropoietin Gene Lacking Kidney-Specific Regulatory Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 16. assaygenie.com [assaygenie.com]

- 17. med.emory.edu [med.emory.edu]

- 18. Frontiers | Development of animal models with chronic kidney disease-mineral and bone disorder based on clinical characteristics and pathogenesis [frontiersin.org]

An In-depth Technical Guide on HIF-PHD Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for the identification and validation of therapeutic targets of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. This document details the core mechanism of action, summarizes key quantitative data for prominent inhibitors, provides detailed experimental protocols for essential assays, and visualizes critical signaling pathways and experimental workflows.

Core Mechanism of Action

Under normoxic (normal oxygen) conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α by HIF Prolyl Hydroxylase (PHD) enzymes, primarily PHD1, PHD2, and PHD3.[1][2] This hydroxylation event allows for the recognition and binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome.[3]

HIF-PHD inhibitors are small molecules that mimic the hypoxic (low oxygen) state.[4] They are structural analogs of 2-oxoglutarate (2-OG), a key co-substrate for PHD enzymes, and act as competitive inhibitors at the enzyme's active site.[5] By binding to the ferrous iron (Fe2+) in the active site, these inhibitors prevent the hydroxylation of HIF-α, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[2] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of a multitude of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis, and cell survival.[1][6]

Caption: HIF-α Signaling Pathway in Normoxia and under Hypoxia/PHD Inhibition.

Quantitative Data on Representative HIF-PHD Inhibitors

The following tables summarize the in vitro potency of several well-characterized HIF-PHD inhibitors against the three main PHD isoforms and their cellular activity in inducing HIF-1α stabilization.

Table 1: In Vitro Inhibitory Potency of HIF-PHD Inhibitors against PHD Isoforms

| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Data Source |

| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | [7] |

| Roxadustat (FG-4592) | Data not specified | ~27 | Data not specified | [7] |

| Daprodustat (GSK1278863) | Data not specified | 67 | Data not specified | [7] |

| Molidustat (BAY 85-3934) | Sub-μM | Sub-μM | Sub-μM | [8] |

| IOX4 | Sub-μM | Sub-μM | Sub-μM | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity of HIF-PHD Inhibitors

| Compound | Cell Line | Assay | Endpoint | Result | Data Source |

| Roxadustat (FG-4592) | U2OS, HeLa, Hep3B | Western Blot | HIF-1α Stabilization | Dose-dependent increase | [8] |

| Daprodustat (GSK1278863) | HT1080 | HRE-Luciferase | Fold Induction | Dose-dependent increase | [4] |

| Vadadustat | Neuroblastoma | HIF1 ODD-luciferase | IC50 | > 30 µM | [9] |

| Molidustat | Hep3B | Western Blot | HIF-1α Stabilization | Dose-dependent increase | [8] |

Experimental Protocols for Target Identification and Validation

A multi-step approach is typically employed to identify and validate the targets of HIF-PHD inhibitors. This involves a cascade of in vitro, cellular, and in vivo assays.

Caption: Experimental workflow for HIF-PHD inhibitor target identification and validation.

In Vitro PHD2 Enzyme Inhibition Assay (Colorimetric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant PHD2 by measuring the consumption of the co-substrate α-ketoglutarate (α-KG).

Materials:

-

Recombinant human PHD2 enzyme

-